5,6-Dibromopyrazine-2,3-diamine 5,6-Dibromopyrazine-2,3-diamine
Brand Name: Vulcanchem
CAS No.: 53338-46-8
VCID: VC18968955
InChI: InChI=1S/C4H4Br2N4/c5-1-2(6)10-4(8)3(7)9-1/h(H2,7,9)(H2,8,10)
SMILES:
Molecular Formula: C4H4Br2N4
Molecular Weight: 267.91 g/mol

5,6-Dibromopyrazine-2,3-diamine

CAS No.: 53338-46-8

Cat. No.: VC18968955

Molecular Formula: C4H4Br2N4

Molecular Weight: 267.91 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dibromopyrazine-2,3-diamine - 53338-46-8

Specification

CAS No. 53338-46-8
Molecular Formula C4H4Br2N4
Molecular Weight 267.91 g/mol
IUPAC Name 5,6-dibromopyrazine-2,3-diamine
Standard InChI InChI=1S/C4H4Br2N4/c5-1-2(6)10-4(8)3(7)9-1/h(H2,7,9)(H2,8,10)
Standard InChI Key SEIVMNILYAKPCI-UHFFFAOYSA-N
Canonical SMILES C1(=C(N=C(C(=N1)Br)Br)N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a six-membered pyrazine ring (C4N2\text{C}_4\text{N}_2) with bromine and amine substituents. The IUPAC name, 5,6-dibromopyrazine-2,3-diamine, reflects the positions of these functional groups. The molecular structure is defined by the following identifiers:

  • InChI: InChI=1/C4H4Br2N4/c5-1-2(6)10-4(8)3(7)9-1/h(H2,7,9)(H2,8,10)

  • SMILES: Nc1ncc(Br)c(Br)n1N

The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms and electron-donating amine groups create a polarized electronic environment .

Physicochemical Properties

Key physical properties, as reported in experimental studies, include:

PropertyValueMethod/Source
Molecular Weight267.9094 g/molCalculated
Density2.374 g/cm³Experimental
Boiling Point373°C at 760 mmHgEstimated
Refractive Index1.757Experimental
Flash Point179.4°CClosed-cup method
Vapor Pressure9.26 × 10⁻⁶ mmHg at 25°CCalculated

The high density and refractive index suggest significant intermolecular forces, likely due to halogen bonding and hydrogen bonding . The elevated boiling point aligns with trends observed in brominated heterocycles, where increased molecular mass and polarity raise volatility thresholds .

Synthesis and Manufacturing Considerations

Challenges in Production

Regiochemical control remains a critical hurdle, as bromination of symmetric pyrazines often yields mixtures. Computational modeling of transition states (e.g., density functional theory) could optimize selectivity by predicting favorable reaction pathways .

Related Compounds and Comparative Analysis

Halogenated Analogs

  • 5,6-Diiodopyrazine-2,3-diamine (CID 76285638): Larger iodine atoms increase molecular polarizability (refractive index = 1.648) but reduce thermal stability (mp ≈ 190°C) .

  • 2,3-Dibromo-5,6-diphenylpyrazine (CAS 75163-71-2): Bulky phenyl groups enhance solubility in organic solvents (logP = 5.34) while retaining halogen bonding capacity .

Structure-Property Relationships

Substituent effects on pyrazine derivatives follow predictable trends:

SubstituentEffect on Boiling PointElectron-Withdrawing Capacity
-Br (5,6-positions)↑ Due to mass/polarityModerate (σₚ = 0.26)
-NH₂ (2,3-positions)↓ Via H-bondingWeak (σₚ = -0.15)

Future Directions and Research Opportunities

Unresolved Challenges

  • Synthetic Scalability: Developing cost-effective, high-yield routes remains critical for industrial adoption.

  • Toxicology Studies: In vivo assessments are needed to establish NOAEL (no-observed-adverse-effect-level) thresholds.

Emerging Applications

  • Photoredox Catalysis: Brominated pyrazines could serve as electron-deficient ligands in visible-light-mediated reactions.

  • Supramolecular Chemistry: Halogen bonding templates for molecular self-assembly.

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